

# Introduction: The Versatility of 4-Iodo-2-methylphenol

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## Compound of Interest

Compound Name: 4-Iodo-2-methylphenol

CAS No.: 60577-30-2

Cat. No.: B1580675

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**4-Iodo-2-methylphenol** is an aromatic organic compound that serves as a highly valuable and versatile building block in modern synthetic chemistry.[1][2][3] Its structure, featuring a phenol ring substituted with an iodine atom and a methyl group, presents multiple reactive sites that can be selectively functionalized. The presence of the hydroxyl group, the reactive carbon-iodine bond, and the aromatic ring itself allows for a diverse range of chemical transformations. This makes it an essential intermediate in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[3] Notably, it has been utilized as a key starting reagent in the synthesis of GW501516, an agonist for the peroxisome proliferator-activated receptor  $\delta$  (PPAR $\delta$ ) investigated as a potential anti-obesity drug.[4][5] This application note provides an in-depth guide to the properties, safe handling, and key synthetic protocols involving **4-Iodo-2-methylphenol** for researchers, scientists, and drug development professionals.

## Physicochemical and Safety Data

A thorough understanding of the compound's properties and hazards is paramount for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Properties of **4-Iodo-2-methylphenol**

Property	Value	Source(s)
IUPAC Name	4-iodo-2-methylphenol	[1]
Synonyms	4-Iodo-o-cresol, 2-methyl-4-iodophenol	[1]
CAS Number	60577-30-2	[1][6]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> IO	[1][4]
Molecular Weight	234.03 g/mol	[1][6][7]
Appearance	Off-white to light brown solid/powder	[4][7]
Melting Point	67-68 °C	[4]
Boiling Point	105-110 °C at 2 mmHg	[4]
pKa	9.70 ± 0.18 (Predicted)	[4]

### Safety and Handling Precautions

**4-Iodo-2-methylphenol** is classified as a hazardous substance and must be handled with appropriate care.[1]

- Hazard Statements:
  - H315: Causes skin irritation.[1][4]
  - H319: Causes serious eye irritation.[1][4]
  - H335: May cause respiratory irritation.[1][4]
- Precautionary Measures:
  - Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat. For operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.[9]
- Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands and any exposed skin thoroughly after handling.[8]
- Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong bases and acid chlorides.[4][8]

## Core Synthetic Applications: A Hub for Cross-Coupling Chemistry

The true synthetic power of **4-Iodo-2-methylphenol** lies in the reactivity of its carbon-iodine bond. Aryl iodides are premier substrates for palladium-catalyzed cross-coupling reactions due to the relatively low C-I bond dissociation energy, which facilitates the initial oxidative addition step in the catalytic cycle. This makes **4-Iodo-2-methylphenol** an excellent precursor for constructing more complex molecules through the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

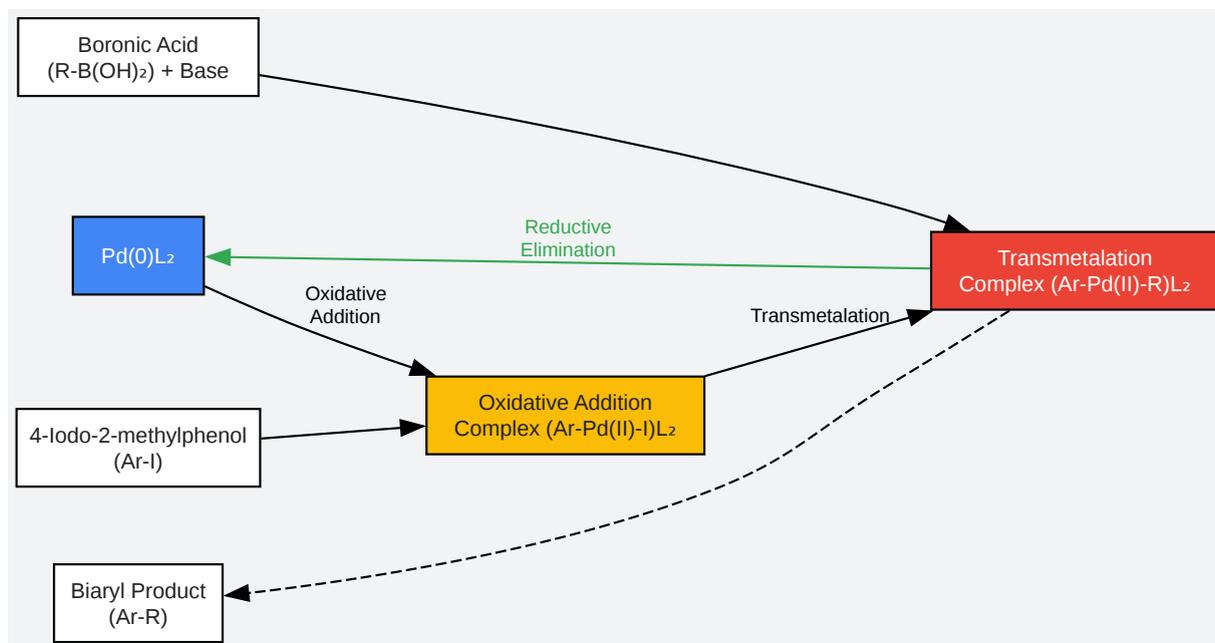
### Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for synthesizing biaryl compounds, which are prevalent motifs in pharmaceuticals.[10] The reaction couples an organohalide with an organoboron species, typically a boronic acid, in the presence of a palladium catalyst and a base.[11]

**Causality of the Mechanism:** The catalytic cycle is a self-validating system driven by the palladium center cycling between its Pd(0) and Pd(II) oxidation states.

- Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-iodine bond of **4-Iodo-2-methylphenol**. This is the rate-limiting step and is highly favorable for aryl iodides.
- Transmetalation: The required boronic acid is activated by a base (e.g.,  $K_2CO_3$ ,  $Cs_2CO_3$ ) to form a more nucleophilic boronate species.[12] This species then transfers its organic group to the Pd(II) center, displacing the iodide.

- Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[13]



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

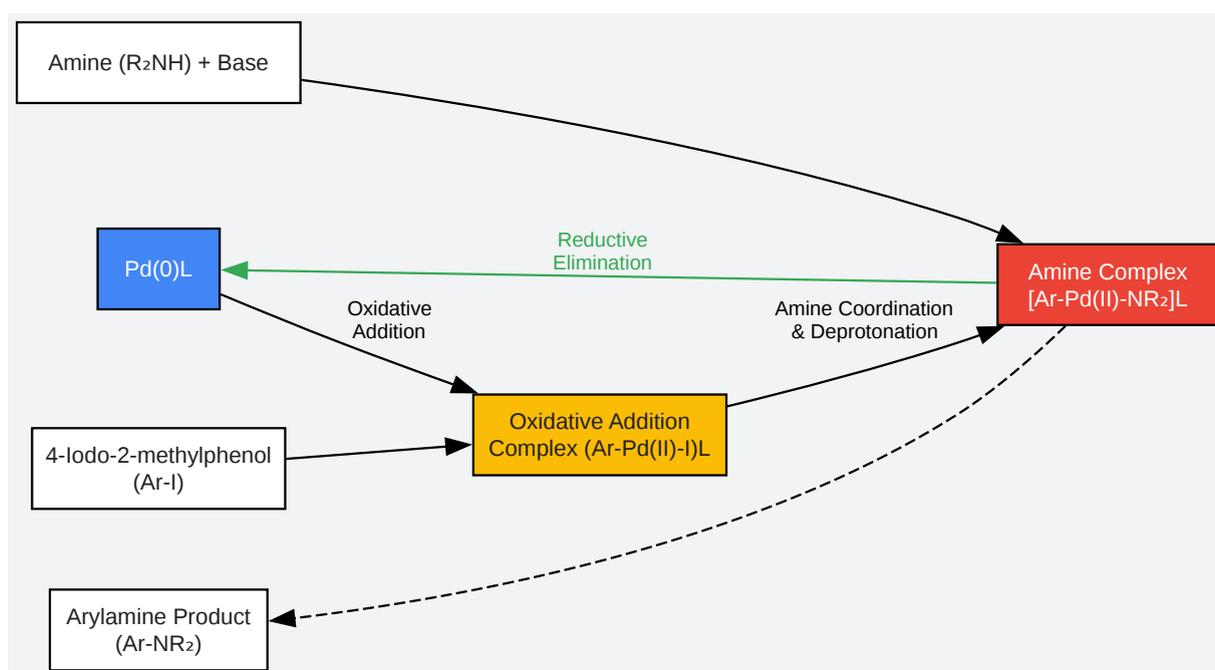
## Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are critical components of countless drugs and functional materials.[14][15] This palladium-catalyzed reaction forms a bond between an aryl halide and an amine in the presence of a strong, non-nucleophilic base and a bulky, electron-rich phosphine ligand.[15]

Causality of the Mechanism: The choice of ligand is critical; bulky, electron-rich ligands (e.g., XPhos, SPhos) stabilize the palladium center and promote the key reductive elimination step.

- Oxidative Addition: Similar to the Suzuki coupling, the Pd(0) catalyst adds to the **4-Iodo-2-methylphenol** to form a Pd(II) complex.

- Ligand Exchange/Amine Coordination: The amine displaces the halide on the palladium center. This step is facilitated by the base, which deprotonates the amine to make it more nucleophilic.
- Reductive Elimination: The final step involves the formation of the C-N bond, releasing the arylamine product and regenerating the Pd(0) catalyst. This is often the rate-determining step and is accelerated by the use of sterically hindered, electron-donating phosphine ligands.[14]



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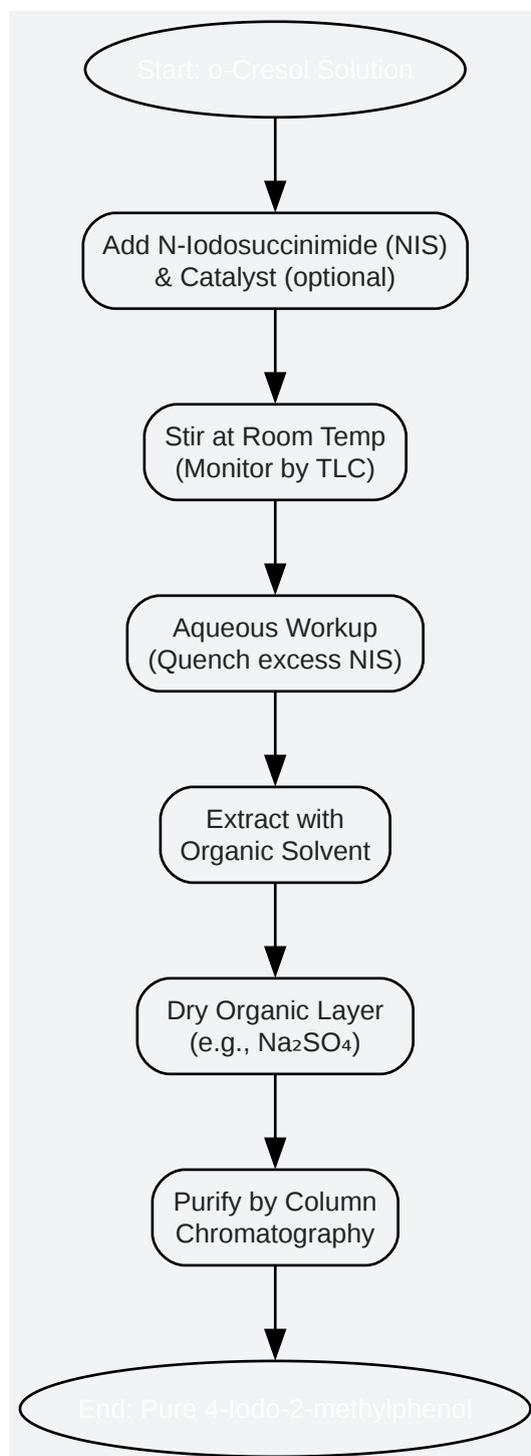
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

## Experimental Protocols

The following protocols are provided as detailed, self-validating methodologies for the synthesis and application of **4-Iodo-2-methylphenol**.

## Protocol 1: Synthesis of 4-Iodo-2-methylphenol via Electrophilic Iodination

This protocol describes the direct iodination of 2-methylphenol (o-cresol) using N-Iodosuccinimide (NIS) as the iodine source.[4] The para-position to the hydroxyl group is activated, directing the regioselectivity of the iodination.



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Caption: Workflow for the synthesis of **4-Iodo-2-methylphenol**.

Materials & Reagents:

- 2-methylphenol (o-cresol)
- N-Iodosuccinimide (NIS)
- Dichloromethane (DCM) or other suitable solvent
- Saturated aqueous sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for elution

Step-by-Step Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar, add 2-methylphenol (1.0 eq). Dissolve it in dichloromethane (to make a ~0.1 M solution).
- **Addition of Reagent:** To the stirred solution, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (o-cresol) is fully consumed.
- **Quenching:** Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash with an equal volume of saturated aqueous sodium thiosulfate solution to quench any unreacted iodine/NIS.

- Aqueous Workup: Further wash the organic layer sequentially with water and then brine.
- Drying and Concentration: Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure **4-Iodo-2-methylphenol**.

## Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Iodo-2-methylphenol

This is a general protocol for the C-C bond formation. Reaction conditions, particularly the choice of catalyst, ligand, and base, may require optimization for specific substrates.

Materials & Reagents:

- **4-Iodo-2-methylphenol** (1.0 eq)
- Arylboronic acid (1.2-1.5 eq)
- $\text{Pd}(\text{PPh}_3)_4$  (Tetrakis(triphenylphosphine)palladium(0)) (1-5 mol%) or another suitable Pd catalyst/ligand system
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ ) or Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ ) (2.0-3.0 eq)
- Solvent system: e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water
- Nitrogen or Argon gas supply
- Ethyl acetate for extraction
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution

Step-by-Step Procedure:

- Inert Atmosphere: To an oven-dried Schlenk flask, add **4-Iodo-2-methylphenol** (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 0.03 eq), and the base

(e.g.,  $K_2CO_3$ , 2.0 eq).

- Degassing: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
- Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water) via syringe.
- Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
- Workup: After the reaction is complete (typically 4-16 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
- Purification: Dry the organic layer over anhydrous  $Na_2SO_4$ , filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

## Protocol 3: Buchwald-Hartwig Amination of 4-Iodo-2-methylphenol

This protocol outlines a general procedure for C-N bond formation. The choice of ligand and base is critical and often substrate-dependent.

Materials & Reagents:

- **4-Iodo-2-methylphenol** (1.0 eq)
- Amine (primary or secondary) (1.2-1.5 eq)
- Palladium(II) acetate ( $Pd(OAc)_2$ ) (1-2 mol%) or  $Pd_2(dba)_3$  (1-2 mol%)
- Bulky phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-4 mol%)
- Sodium tert-butoxide ( $NaOtBu$ ) or Cesium carbonate ( $Cs_2CO_3$ ) (1.4-2.5 eq)
- Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

- Nitrogen or Argon gas supply (glovebox preferred for setup)

#### Step-by-Step Procedure:

- Inert Setup: In a glovebox, charge an oven-dried vial or flask with the palladium precursor (e.g., Pd(OAc)<sub>2</sub>), the phosphine ligand, and the base (e.g., NaOtBu).
- Add Reagents: Add **4-Iodo-2-methylphenol** and the anhydrous, degassed solvent (e.g., Toluene).
- Amine Addition: Finally, add the amine to the mixture.
- Reaction: Seal the vessel tightly and remove it from the glovebox. Heat the reaction mixture to 80-110 °C with stirring.[16] Monitor the reaction's progress by TLC or LC-MS.
- Workup: Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH<sub>4</sub>Cl solution. Extract the product with an organic solvent like ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the target arylamine.

## Expected Characterization Data

Proper characterization is essential to confirm the identity and purity of **4-Iodo-2-methylphenol**.

Table 2: Spectroscopic Data for **4-Iodo-2-methylphenol**

Technique	Expected Data
$^1\text{H}$ NMR	Chemical shifts ( $\delta$ ) in $\text{CDCl}_3$ would typically appear for the aromatic protons (approx. 6.5-7.5 ppm), the hydroxyl proton (-OH, variable, broad singlet), and the methyl protons (- $\text{CH}_3$ , approx. 2.2 ppm).[17]
$^{13}\text{C}$ NMR	Expected signals for the 7 unique carbons, including the iodine-bearing carbon (low field), the hydroxyl-bearing carbon, the methyl carbon, and the other aromatic carbons.
IR Spectroscopy	Characteristic absorption bands for O-H stretching (broad, $\sim 3200\text{-}3600\text{ cm}^{-1}$ ), C-H stretching (aromatic and aliphatic, $\sim 2850\text{-}3100\text{ cm}^{-1}$ ), C=C stretching (aromatic, $\sim 1450\text{-}1600\text{ cm}^{-1}$ ), and C-I stretching (lower frequency region).
Mass Spectrometry	The molecular ion peak ( $\text{M}^+$ ) should be observed at $m/z \approx 234$ , corresponding to the molecular weight. A characteristic isotopic pattern may be visible.

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